molecular formula C14H15N5O B14165212 2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 159599-51-6

2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B14165212
CAS No.: 159599-51-6
M. Wt: 269.30 g/mol
InChI Key: ZYZTVHAASLMMOP-UHFFFAOYSA-N
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Description

2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its anticancer properties.

Uniqueness

2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is unique due to its specific benzyl and ethanolamine substituents, which enhance its biological activity and selectivity. This makes it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

159599-51-6

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

2-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C14H15N5O/c20-7-6-15-13-12-8-18-19(14(12)17-10-16-13)9-11-4-2-1-3-5-11/h1-5,8,10,20H,6-7,9H2,(H,15,16,17)

InChI Key

ZYZTVHAASLMMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCO

solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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